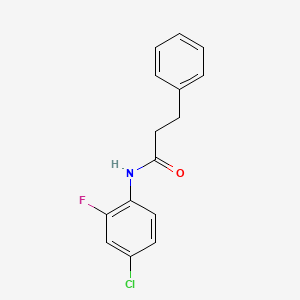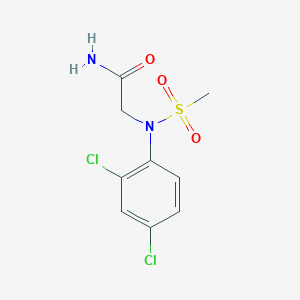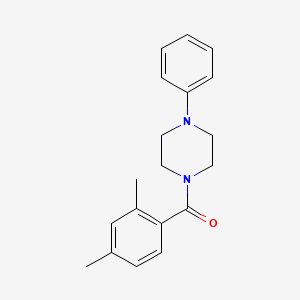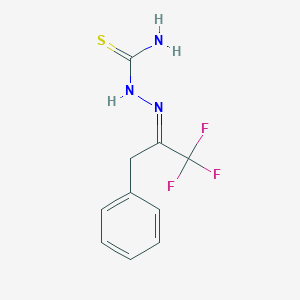![molecular formula C17H20N2O4S B5852634 methyl 2-{[(mesityloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5852634.png)
methyl 2-{[(mesityloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis Analysis
While the specific synthesis process for “methyl 2-{[(mesityloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate” is not available, 2-aminothiazoles are generally synthesized and characterized by FTIR and NMR (1H and 13C) .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of methyl 2-{[(mesityloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate, focusing on six unique fields:
Antimicrobial Applications
Methyl 2-{[(mesityloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has shown promising antimicrobial properties. The thiazole ring in its structure is known for its ability to inhibit the growth of various bacteria and fungi. This compound can be used in developing new antibiotics to combat resistant strains of bacteria, such as Staphylococcus aureus and Escherichia coli . Its efficacy against a broad spectrum of microorganisms makes it a valuable candidate for pharmaceutical research.
Antioxidant Properties
The compound exhibits significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases. By scavenging free radicals, it helps in protecting cells from damage. This property is particularly beneficial in the development of drugs aimed at treating conditions like cancer, cardiovascular diseases, and neurodegenerative disorders . Research in this area focuses on enhancing the compound’s stability and bioavailability to maximize its therapeutic potential.
Anti-inflammatory Effects
Methyl 2-{[(mesityloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has been studied for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease . The compound’s ability to modulate the immune response without significant side effects is a key area of interest in medicinal chemistry.
Material Science
In material science, the compound can be used in the synthesis of novel polymers and materials with specific properties. Its unique chemical structure allows it to be incorporated into materials that require high thermal stability and resistance to degradation. This application is particularly relevant in the development of advanced materials for industrial and technological uses.
Thiazoles: having diverse biological activities | Medicinal Chemistry Research Synthesis, antibacterial and antioxidant activities of Thiazole-based compounds Thiazoles: having diverse biological activities | Medicinal Chemistry Research : Thiazoles: having diverse biological activities | Medicinal Chemistry Research : Thiazoles: having diverse biological activities | Medicinal Chemistry Research : Thiazoles: having diverse biological activities | Medicinal Chemistry Research : Thiazoles: having diverse biological activities | Medicinal Chemistry Research : Thiazoles: having diverse biological activities | Medicinal Chemistry Research
Mecanismo De Acción
Target of Action
The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls.
Mode of Action
The compound interacts with its target enzyme through protein-ligand interactions . It binds to the enzyme, thereby inhibiting its function. This interaction results in the disruption of peptidoglycan synthesis, leading to the weakening of bacterial cell walls.
Biochemical Pathways
The affected pathway is the peptidoglycan biosynthesis pathway . By inhibiting UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the formation of peptidoglycan. This leads to downstream effects such as the weakening of bacterial cell walls and, ultimately, bacterial cell death .
Pharmacokinetics
These compounds are often well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . The impact on bioavailability would depend on factors such as the compound’s solubility, stability, and the presence of functional groups that influence absorption and distribution.
Result of Action
The compound’s action results in significant antibacterial and antifungal potential . It has shown effectiveness against gram-positive bacteria like Staphylococcus epidermidis and Staphylococcus aureus, and gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli . It also exhibits antifungal activity against Candida glabrata and Candida albicans .
Propiedades
IUPAC Name |
methyl 4-methyl-2-[[2-(2,4,6-trimethylphenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-9-6-10(2)14(11(3)7-9)23-8-13(20)19-17-18-12(4)15(24-17)16(21)22-5/h6-7H,8H2,1-5H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQAEROQLIXHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=NC(=C(S2)C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-2-{[(2,4,6-trimethylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate](/img/structure/B5852560.png)
![N-[1-(acetylamino)-2,2-dimethyl-3-phenylpropyl]acetamide](/img/structure/B5852568.png)



![methyl 3-[(4-fluorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5852600.png)



![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5852626.png)


![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B5852674.png)